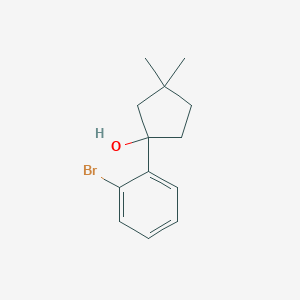
1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol is an organic compound featuring a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol can be synthesized through a multi-step process involving the bromination of a phenyl ring followed by cyclization and reduction reactions. One common method involves the bromination of 2-bromophenylacetic acid, followed by cyclization with a suitable cyclopentanone derivative under acidic conditions. The final step involves the reduction of the resulting ketone to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclization reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 1-(2-bromophenyl)-3,3-dimethylcyclopentanone.
Reduction: Formation of 1-(2-phenyl)-3,3-dimethylcyclopentan-1-ol.
Substitution: Formation of 1-(2-aminophenyl)-3,3-dimethylcyclopentan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentanol structure play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-3,3-dimethylcyclopentan-1-ol can be compared with similar compounds such as:
1-(2-Chlorophenyl)-3,3-dimethylcyclopentan-1-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-3,3-dimethylcyclopentane: Lacks the hydroxyl group, affecting its reactivity and applications.
1-(2-Bromophenyl)-3,3-dimethylcyclopentanone: Contains a ketone group instead of an alcohol, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of a bromine-substituted phenyl ring and a cyclopentanol structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-3,3-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-12(2)7-8-13(15,9-12)10-5-3-4-6-11(10)14/h3-6,15H,7-9H2,1-2H3 |
InChI-Schlüssel |
DDKACVGHMKQCBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1)(C2=CC=CC=C2Br)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


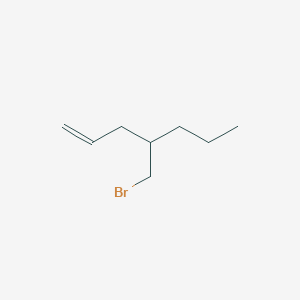


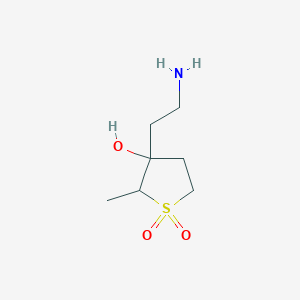
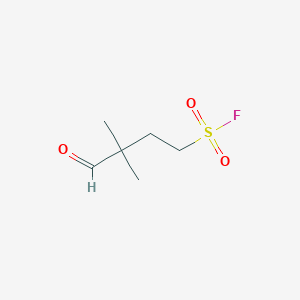

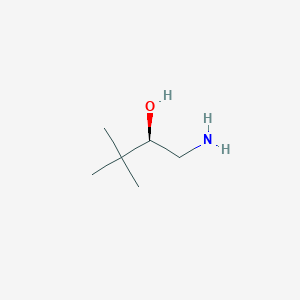
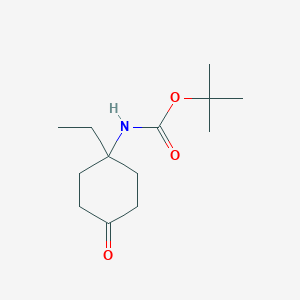
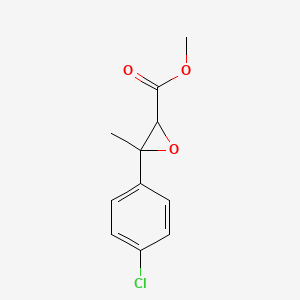
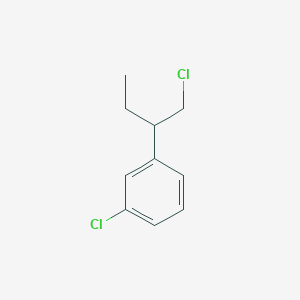
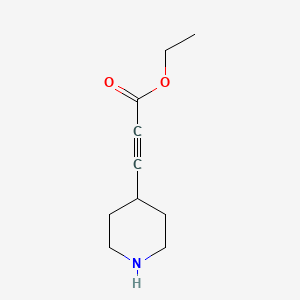

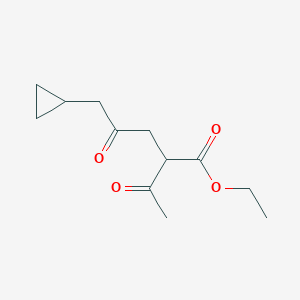
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)
